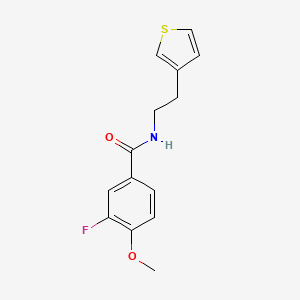

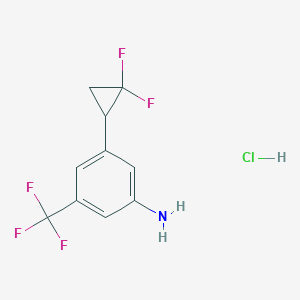

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide, often involves heterocyclization of various substrates . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The structure can also be determined by X-ray diffraction and subjected to crystallographic and conformational analyses .Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Imaging in Alzheimer's Disease

A study by Kepe et al. (2006) explored the use of a similar compound for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. They used a selective 5-HT(1A) molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities. This study found a significant decrease in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms.

Melatonin Receptor Ligands

Research by Mesangeau et al. (2011) involved the synthesis and pharmacological evaluation of a series of compounds similar to 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide. They assessed these compounds for their binding affinity and intrinsic activity at melatonin receptors. Their findings contribute to understanding the selectivity and potential therapeutic applications of these compounds in sleep disorders and circadian rhythm regulation.

Fluorescent Dye Development

A study by Witalewska et al. (2019) focused on the development of fluorescent dyes using compounds structurally similar to this compound. These dyes display fluorescence in a wide range, demonstrating potential applications in molecular imaging and diagnostics.

Development of Fluorine-18-labeled Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of a compound similar to this compound. These derivatives were used to study serotonin receptors, providing valuable insights for neurological research and the development of novel therapeutic agents.

Kinase Inhibition for Cancer Therapy

The study by Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, exploring the therapeutic potential of these compounds in treating certain types of cancer.

Antifungal Activity

Research by Yang et al. (2015) involved the synthesis of benzodiazaborines, closely related to the compound . They evaluated these new compounds for antifungal activities, indicating potential applications in controlling fungal infections.

Zukünftige Richtungen

The future directions for research on 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide could involve further exploration of its therapeutic properties, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, the development of more efficient synthesis methods and the investigation of its potential applications in material science could also be areas of interest .

Wirkmechanismus

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Pharmacokinetics

Thiophene derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, often resulting in therapeutic benefits such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action Environment

It’s worth noting that the efficacy and stability of thiophene derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSAJUSXFGGSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)

![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide](/img/structure/B2897510.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2897516.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897522.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2897525.png)